2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride

Catalog No.
S6491389
CAS No.
1314925-92-2
M.F
C6H10ClNO2
M. Wt
163.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride

CAS Number

1314925-92-2

Product Name

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride

IUPAC Name

2-amino-1-(furan-3-yl)ethanol;hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

InChI

InChI=1S/C6H9NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6,8H,3,7H2;1H

InChI Key

WOTQHRHYSRURMQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CN)O.Cl

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a furan ring. The furan ring is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of its functional groups.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
  • Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride has been investigated for its biological activities, particularly its potential as a biochemical probe. The compound may interact with various biological macromolecules due to its ability to form hydrogen bonds and electrostatic interactions through its amino and hydroxyl groups. Additionally, the furan ring may engage in π-π stacking interactions with aromatic residues in proteins, influencing its biological effects. Preliminary studies suggest potential antimicrobial and anticancer activities .

The synthesis of 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of furan derivatives with amines. A common method includes:

  • Reductive Amination: Reacting furan-3-carbaldehyde with ammonia or primary amines in the presence of a reducing agent like sodium borohydride or hydrogen gas over a catalyst such as palladium on carbon.
  • Industrial Production: This process may be scaled up using continuous flow reactors and advanced purification techniques like crystallization or chromatography to achieve high purity of the hydrochloride salt.

The compound has several applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: Its potential as a biochemical probe allows for interactions with biological macromolecules.
  • Medicine: Investigated for pharmacological properties, including antimicrobial and anticancer activities.
  • Industry: Used in synthesizing specialty chemicals and as an intermediate in pharmaceutical production .

The interaction studies of 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride focus on its binding affinity to various enzymes and receptors. The presence of functional groups allows it to form specific interactions that can modulate protein activity. Research has indicated that this compound's mechanism of action may involve both hydrogen bonding and hydrophobic interactions with target proteins, suggesting its utility in drug design and development .

Several compounds share structural similarities with 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochlorideStructureContains an aminomethyl group instead of an amino group, affecting reactivity and biological activity.
2-amino-furanStructureLacks the hydroxyl group, making it less polar and potentially less soluble in biological systems .
2-amino-3-furancarboxaldehydeStructureContains an aldehyde functional group, which can participate in different types of reactions compared to hydroxyl groups.

Uniqueness

The uniqueness of 2-amino-1-(furan-3-yl)ethan-1-ol hydrochloride lies in its combination of an amino group, hydroxyl group, and furan ring, allowing for diverse chemical reactivity and potential biological applications. Its ability to interact through multiple mechanisms makes it a valuable compound for further research in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

163.0400063 g/mol

Monoisotopic Mass

163.0400063 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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